2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

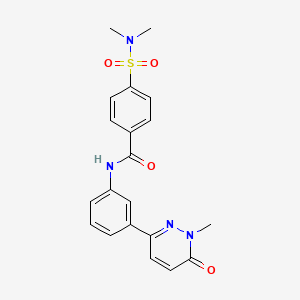

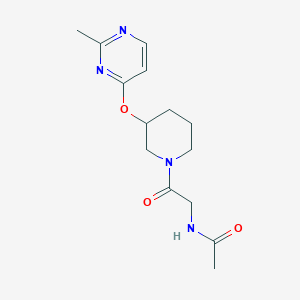

2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C21H25N3O and a molecular weight of 335.451. It is a synthetic fragment that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of 1-substituted fentanyl analogs, which are structurally similar to the compound , has been studied, and it was found that replacing the phenyl group of the phenethyl tail of fentanyl with alkyl, ethereal, and nitrile moieties could achieve a higher therapeutic index .Molecular Structure Analysis

The molecular structure of 2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide is complex and involves several functional groups. The benzyl and cyclopropyl groups are attached to the piperazine ring, which is further substituted with a carboxamide group. The exact structure and conformation of this compound would require further analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. Reactions at the benzylic position are very important for synthesis problems . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Synthesis Methodologies and Crystal Structures

- Synthesis and Crystal Structure Analysis : Compounds with cyclopropyl and benzyl groups have been synthesized for potential anticancer screening. For example, a compound from a 1H-1,2,3-triazole-4-carboxamide library was synthesized through Dimroth reaction and amidation, showing specific crystal packing interactions and molecular orientations (Pokhodylo, Slyvka, & Pavlyuk, 2021).

Antimicrobial and Anticancer Applications

- Antimicrobial Activity : The synthesis of new pyridine derivatives showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi, indicating the potential of cyclopropyl and benzyl groups in contributing to antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

- Synthesis of Leucine-based Cyclic Dipeptides : Cyclic dipeptides containing benzyl groups have been synthesized, showcasing the versatility of these groups in peptide synthesis and potential therapeutic applications (Haidukevich, Popova, Kurman, & Knizhnikov, 2020).

Novel Reactions and Compound Synthesis

- Novel Reaction Mechanisms : The study of donor-acceptor cyclopropenecarboxamides revealed innovative intramolecular 1,4-addition reactions to synthesize complex nonatriene derivatives, illustrating the cyclopropyl group's role in novel synthetic pathways (Deng, Jing, Zavalij, & Doyle, 2015).

Future Directions

Piperidines and their derivatives, which include 2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide, are a significant area of research in the pharmaceutical industry . Future research directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name |

2-benzyl-4-cyclopropyl-N-(2-phenylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-23(24-14-13-19-7-3-1-4-8-19)26-16-15-25(21-11-12-21)18-22(26)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCPZWAVTMGACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride](/img/structure/B2863148.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2863149.png)

![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)

![2-[ethyl(prop-2-yn-1-yl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2863161.png)

![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)

acetyl]amino}acetic acid](/img/structure/B2863166.png)

![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)